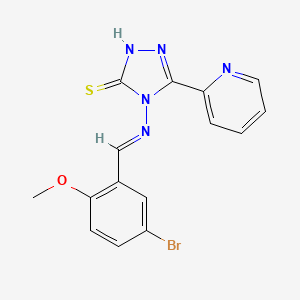
4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate is a complex organic compound with the molecular formula C25H18ClN3O2S and a molecular weight of 459.958 g/mol This compound is known for its unique structure, which includes a naphthoate group and a chlorinated aniline derivative
Preparation Methods
The synthesis of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate involves multiple steps. One common synthetic route includes the reaction of 3-chloroaniline with carbon disulfide to form a thiourea intermediate. This intermediate is then reacted with hydrazine hydrate to produce the carbohydrazonoyl derivative. Finally, this derivative is coupled with 1-naphthoic acid under specific reaction conditions to yield the target compound .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis typically requires controlled reaction conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically affects the phenyl or naphthoate groups, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl or nitro groups, converting them into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroanilino group.
Scientific Research Applications
4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound’s chlorinated aniline group and naphthoate moiety may play a role in binding to these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate can be compared with other similar compounds, such as:
4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate: This compound has a similar structure but includes an oxoacetyl group instead of a carbothioyl group.
4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate: This derivative features an ethylamino group, which may alter its chemical and biological properties.
These similar compounds highlight the structural diversity and potential for modification within this class of chemicals, allowing for the exploration of various chemical and biological activities.
Properties
CAS No. |
764692-76-4 |
|---|---|
Molecular Formula |
C25H18ClN3O2S |
Molecular Weight |
459.9 g/mol |
IUPAC Name |
[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H18ClN3O2S/c26-19-7-4-8-20(15-19)28-25(32)29-27-16-17-11-13-21(14-12-17)31-24(30)23-10-3-6-18-5-1-2-9-22(18)23/h1-16H,(H2,28,29,32)/b27-16+ |
InChI Key |
LIHBUBOCVNLCFD-JVWAILMASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=S)NC4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=S)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B12003963.png)
![N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)sulfanyl]phenyl}amine](/img/structure/B12003965.png)

acetonitrile](/img/structure/B12003980.png)
![3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12003984.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003997.png)

![(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B12004017.png)
![4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide](/img/structure/B12004023.png)
![1-(4-bromophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12004043.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004056.png)
